molecular formula C20H18N4O2 B2704052 N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105203-35-7

N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2704052
CAS No.: 1105203-35-7
M. Wt: 346.39
InChI Key: DCBOYEYDTWDWQL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole nucleus with a pyrimidoindole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Uniqueness: N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide stands out due to its unique combination of an indole nucleus and a pyrimidoindole moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-2-13-7-9-14(10-8-13)22-17(25)11-24-12-21-18-15-5-3-4-6-16(15)23-19(18)20(24)26/h3-10,12,23H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBOYEYDTWDWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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